Taxayunnansin A

Descripción general

Descripción

Taxayunnansin A is a taxane diterpenoid compound isolated from the roots of the plant Taxus yunnanensis This compound is part of a larger family of taxane diterpenoids, which are known for their complex structures and significant biological activities

Aplicaciones Científicas De Investigación

Taxayunnansin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the chemical behavior of taxane diterpenoids and developing new synthetic methodologies.

Biology: The compound is used to investigate the biological pathways and interactions of taxane diterpenoids in living organisms.

Análisis Bioquímico

Cellular Effects

Taxayunnansin A has been found to exhibit inhibitory effects on certain human tumor cell lines It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. It may also have effects on its localization or accumulation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Taxayunnansin A is typically isolated from the roots of Taxus yunnanensis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound . The detailed synthetic routes for this compound are not extensively documented, but it is known that the compound can be obtained through natural extraction methods.

Industrial Production Methods: Industrial production of this compound is primarily reliant on the extraction from Taxus yunnanensis. The large-scale cultivation of this plant and subsequent extraction processes are essential for obtaining significant quantities of the compound. Advances in biotechnological methods, such as the use of endophytic fungi, have also been explored to enhance the yield of taxane diterpenoids .

Análisis De Reacciones Químicas

Types of Reactions: Taxayunnansin A undergoes various chemical reactions, including oxidation, reduction, and rearrangement reactions. One notable reaction is the rearrangement of 13-oxo-taxayunnansin A initiated by Red-Al, which results in the formation of structurally simplified products .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.

Reduction: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is used for reduction reactions.

Rearrangement: Red-Al is also used to initiate rearrangement reactions.

Major Products: The major products formed from these reactions include various simplified taxane derivatives, which have been studied for their potential biological activities .

Mecanismo De Acción

The mechanism of action of Taxayunnansin A involves its interaction with microtubules, similar to other taxane compounds. It stabilizes microtubules and prevents their depolymerization, which disrupts cell division and leads to cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potential candidate for anticancer therapy.

Comparación Con Compuestos Similares

Paclitaxel: Another taxane diterpenoid with well-known anticancer properties.

Docetaxel: A semi-synthetic derivative of paclitaxel with improved efficacy.

Baccatin III: A precursor in the semi-synthetic production of paclitaxel and docetaxel.

Uniqueness: Taxayunnansin A is unique due to its specific structural features and the presence of a 2,20-oxetane ring, which distinguishes it from other taxane compounds

Actividad Biológica

Taxayunnansin A is a compound derived from the Taxus genus, particularly noted for its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties. The findings are supported by various studies and data tables summarizing key research results.

Overview of this compound

This compound is a taxane diterpenoid that has been isolated from the bark of Taxus yunnanensis. Its structural characteristics contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it has effective inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

A study demonstrated that this compound can disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death .

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 75% |

| IL-6 | 68% |

The mechanism involves the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammation .

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis via intrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

In vitro studies showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound against oxidative stress-induced neurotoxicity. In SH-SY5Y neuroblastoma cells, it was found to reduce cell death caused by hydrogen peroxide exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 1 | 85 |

| 10 | 70 |

The protective effect is attributed to its ability to enhance antioxidant enzyme activity and reduce lipid peroxidation levels .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : In a comparative analysis, this compound was found to be more effective than conventional antibiotics against resistant strains of E. coli and S. aureus, suggesting its potential as an alternative treatment option .

- Cancer Research : In vivo studies using mouse models showed that this compound significantly reduced tumor size in xenograft models of breast cancer, indicating its potential for therapeutic use in oncology .

- Neuroprotection : Another study demonstrated that pre-treatment with this compound improved cognitive function in mice subjected to oxidative stress, suggesting its application in neurodegenerative disease management .

Propiedades

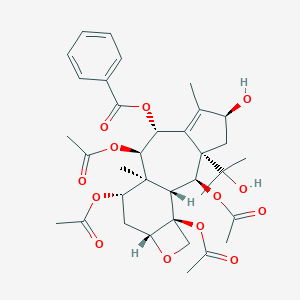

IUPAC Name |

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDVXNASCSGIHM-SZBOGCPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.